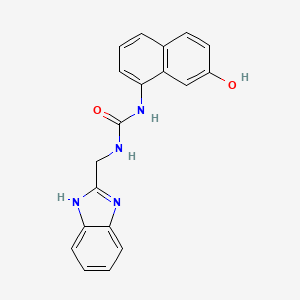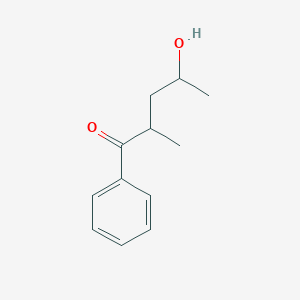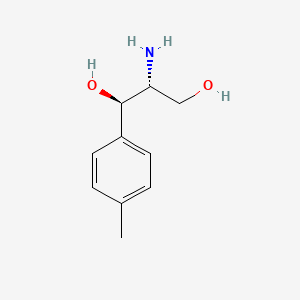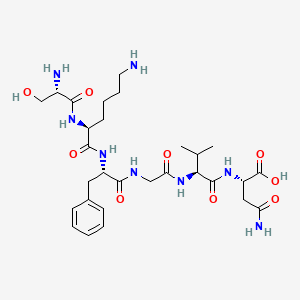![molecular formula C12H14F3N3S B12597547 2-{1-[3-(Trifluoromethyl)phenyl]butylidene}hydrazine-1-carbothioamide CAS No. 649768-01-4](/img/structure/B12597547.png)
2-{1-[3-(Trifluoromethyl)phenyl]butylidene}hydrazine-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{1-[3-(Trifluoromethyl)phenyl]butylidene}hydrazine-1-carbothioamide is a chemical compound known for its diverse biological activities. It is particularly recognized for its potential in medicinal chemistry, especially in the development of anticancer agents. The compound’s structure includes a trifluoromethyl group, which is known to enhance the biological activity of many pharmaceutical agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[3-(Trifluoromethyl)phenyl]butylidene}hydrazine-1-carbothioamide typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with hydrazinecarbothioamide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-{1-[3-(Trifluoromethyl)phenyl]butylidene}hydrazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazine and carbothioamide moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-{1-[3-(Trifluoromethyl)phenyl]butylidene}hydrazine-1-carbothioamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly in targeting VEGFR-2 tyrosine kinase.
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of specific molecular targets. For instance, it has been shown to inhibit VEGFR-2 tyrosine kinase, which is crucial for tumor angiogenesis and metastasis . The inhibition of this pathway leads to the suppression of tumor growth and the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydrazinecarbothioamide derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Trifluoromethyl-substituted compounds: Known for their enhanced biological activity due to the presence of the trifluoromethyl group.
Uniqueness
2-{1-[3-(Trifluoromethyl)phenyl]butylidene}hydrazine-1-carbothioamide is unique due to its specific combination of a trifluoromethyl group and a hydrazinecarbothioamide moiety. This combination enhances its biological activity and makes it a promising candidate for further research in medicinal chemistry.
Eigenschaften
CAS-Nummer |
649768-01-4 |
|---|---|
Molekularformel |
C12H14F3N3S |
Molekulargewicht |
289.32 g/mol |
IUPAC-Name |
[1-[3-(trifluoromethyl)phenyl]butylideneamino]thiourea |
InChI |
InChI=1S/C12H14F3N3S/c1-2-4-10(17-18-11(16)19)8-5-3-6-9(7-8)12(13,14)15/h3,5-7H,2,4H2,1H3,(H3,16,18,19) |
InChI-Schlüssel |
CANBQMHIUFWELW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=NNC(=S)N)C1=CC(=CC=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9-Chloro-N-[2-(morpholin-4-YL)ethyl]acridine-4-carboxamide](/img/structure/B12597480.png)
![2-[2-(4-Azidophenyl)ethenyl]-4-[(pyridin-3-yl)methylidene]-1,3-oxazol-5(4H)-one](/img/structure/B12597493.png)


![Morpholine, 3,5-bis[(phenylmethoxy)methyl]-, (3S,5S)-](/img/structure/B12597517.png)
![1,4-Diazabicyclo[2.2.2]octane;pentanedioic acid](/img/structure/B12597520.png)
![tert-Butyl[2-(2-iodo-5-nitrophenoxy)ethoxy]dimethylsilane](/img/structure/B12597528.png)




![1-Azabicyclo[4.2.0]octane, 6-(5-isoxazolylethynyl)-](/img/structure/B12597545.png)
